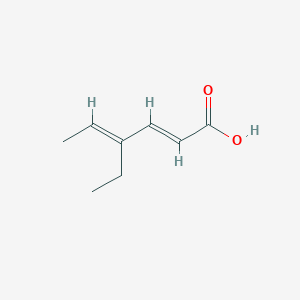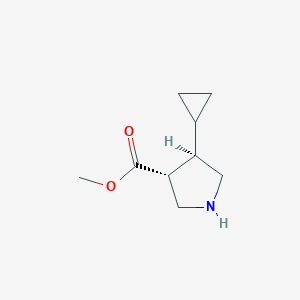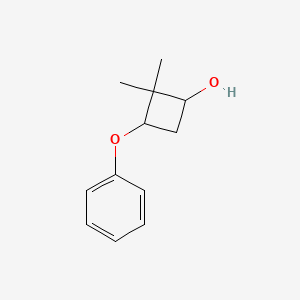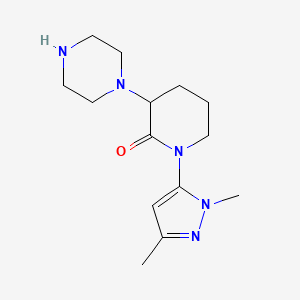
4-Ethylhexa-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylhexa-2,4-dienoic acid is an organic compound with the molecular formula C8H12O2. It is characterized by the presence of a carboxylic acid group and conjugated double bonds, which contribute to its unique chemical properties. This compound is also known by its IUPAC name, (2Z,4E)-4-ethylhexa-2,4-dienoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylhexa-2,4-dienoic acid can be achieved through various methods. One common approach involves the stereoselective one-pot synthesis from ketene dithioacetal and aromatic ketone compounds. This reaction typically requires a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The process involves a cascade reaction, including the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring-opening .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The conjugated double bonds allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or alkylated products.
Scientific Research Applications
4-Ethylhexa-2,4-dienoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of functional materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-ethylhexa-2,4-dienoic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. These functional groups allow the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Sorbic Acid: A sorbic acid derivative with similar conjugated double bonds.
Hexadienoic Acid: Another compound with conjugated double bonds but different substituents.
Uniqueness: 4-Ethylhexa-2,4-dienoic acid is unique due to its specific ethyl substitution at the fourth position, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(2E,4E)-4-ethylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H,9,10)/b6-5+,7-3+ |
InChI Key |
ONRFQULGRIAPJL-SIZYMYPJSA-N |
Isomeric SMILES |
CC/C(=C\C)/C=C/C(=O)O |
Canonical SMILES |
CCC(=CC)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)


![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)





![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)

